![molecular formula C10H13Cl2N B2526013 3-(2,4-Dichlorophenyl)butan-1-amine CAS No. 1417635-04-1](/img/structure/B2526013.png)
3-(2,4-Dichlorophenyl)butan-1-amine
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Overview
Description
3-(2,4-Dichlorophenyl)butan-1-amine is a chemical compound with the molecular formula C10H13Cl2N and a molecular weight of 218.13 . It is a liquid at room temperature .
Physical And Chemical Properties Analysis
3-(2,4-Dichlorophenyl)butan-1-amine is a liquid at room temperature . Other physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Medicinal Chemistry and Drug Development
- Atazanavir Intermediate : 3-(2,4-Dichlorophenyl)butan-1-amine serves as a key intermediate in the synthesis of atazanavir, an HIV protease inhibitor. Atazanavir is crucial in antiretroviral therapy for managing HIV infections . Researchers explore its potential in designing novel antiviral agents.
Chiral Synthesis and Enantioselective Reactions
- Chiral Building Block : The compound’s chiral center allows for enantioselective transformations. For instance, it can be used to synthesize chiral drug intermediates with high enantiopurity. Researchers employ biocatalysis (e.g., using Rhodococcus erythropolis) to obtain the desired enantiomer with excellent yield and enantiomeric excess .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have shown activity against proteins involved in the life cycle of trypanosoma cruzi .
Biochemical Pathways
Related compounds have been shown to impact the life cycle of trypanosoma cruzi .
Pharmacokinetics
A structurally similar compound was found to have an alignment between permeability and hepatic clearance, although it presented low metabolic stability .
Result of Action
Related compounds have shown effectiveness against trypomastigotes, a form of trypanosoma cruzi .
properties
IUPAC Name |
3-(2,4-dichlorophenyl)butan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N/c1-7(4-5-13)9-3-2-8(11)6-10(9)12/h2-3,6-7H,4-5,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYGEIPMNNESGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)C1=C(C=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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